2-Fluoro-4-methyl-pent-2-enoic acid
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Overview
Description
2-Fluoro-4-methyl-pent-2-enoic acid is an organic compound with the molecular formula C6H9FO2 It is a derivative of pentenoic acid, characterized by the presence of a fluorine atom and a methyl group on the pentenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-methyl-pent-2-enoic acid typically involves the introduction of a fluorine atom and a methyl group onto the pentenoic acid structure. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a suitable base. The reaction conditions often include solvents like acetonitrile or dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow chemistry or batch reactors. These methods ensure higher yields and purity of the final product. The choice of fluorinating agents and reaction conditions is optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-methyl-pent-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. .
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon.
Substitution: Sodium azide in DMF, potassium cyanide in ethanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
2-Fluoro-4-methyl-pent-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methyl-pent-2-enoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and binding affinity to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory response pathways .
Comparison with Similar Compounds
2-Fluoro-4-methyl-pent-2-enoic acid can be compared with other similar compounds, such as:
2-Methylpent-4-enoic acid: Lacks the fluorine atom, resulting in different reactivity and biological properties.
4-Fluoro-2-methylpentanoic acid: Similar structure but with different positioning of the fluorine atom, leading to variations in chemical behavior.
2-Fluoro-3-methylbut-2-enoic acid: Another isomer with distinct chemical and biological properties
Properties
Molecular Formula |
C6H9FO2 |
---|---|
Molecular Weight |
132.13 g/mol |
IUPAC Name |
(Z)-2-fluoro-4-methylpent-2-enoic acid |
InChI |
InChI=1S/C6H9FO2/c1-4(2)3-5(7)6(8)9/h3-4H,1-2H3,(H,8,9)/b5-3- |
InChI Key |
VLTPEXOVJIWAIE-HYXAFXHYSA-N |
Isomeric SMILES |
CC(C)/C=C(/C(=O)O)\F |
Canonical SMILES |
CC(C)C=C(C(=O)O)F |
Origin of Product |
United States |
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